N-succinimidyl propionate

Overview

Description

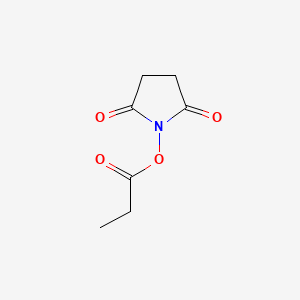

N-Succinimidyl propionate (CAS 30364-55-7), also known as succinimidyl propionate or Propionyl-Osu, is a homobifunctional cross-linking reagent containing an N-hydroxysuccinimide (NHS) ester group. This compound reacts specifically with primary amines (e.g., lysine residues on proteins) under mild aqueous conditions to form stable amide bonds . Its applications span protein modification, bioconjugation, and surface functionalization, particularly in drug delivery systems, radiopharmaceuticals, and nanoparticle coatings . Key advantages include high reactivity, simplicity in amine-targeted conjugation, and compatibility with diverse biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-succinimidyl propionate is typically synthesized through the reaction of N-hydroxysuccinimide with propionic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran to prevent hydrolysis of the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control to ensure the purity and stability of the compound, as it is sensitive to moisture and air .

Chemical Reactions Analysis

Types of Reactions: N-succinimidyl propionate primarily undergoes nucleophilic substitution reactions. It reacts with primary amines to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct .

Common Reagents and Conditions:

Reagents: Primary amines, dicyclohexylcarbodiimide, N-hydroxysuccinimide.

Major Products: The major product of the reaction between this compound and a primary amine is an amide bond, which is a stable linkage commonly used in bioconjugation .

Scientific Research Applications

Protein Labeling and Conjugation

N-Succinimidyl propionate serves as an effective reagent for covalently labeling proteins. Its primary application lies in the modification of proteins to study their interactions and functions.

- Mechanism of Action : The compound contains an N-hydroxysuccinimide ester group that reacts with amino groups on proteins, facilitating the introduction of various functional groups. This reaction enables the formation of stable covalent bonds, which are crucial for subsequent analyses .

-

Case Studies :

- Protein Thiolation : A notable application involves the introduction of thiol groups into proteins using N-succinimidyl 3-(2-pyridyldithio)propionate. This technique has been utilized to create protein-protein conjugates through thiol-disulfide exchange reactions, allowing reversible conjugation .

- Retrograde Transport Studies : In studies involving goldfish optic nerve proteins, this compound was employed to label proteins for tracking their retrograde transport. The labeled proteins were observed migrating from the injection site to the retina, providing insights into neuronal transport mechanisms .

Tritium Labeling

The compound is also used for tritium labeling of proteins and peptides, which is essential for studying biological processes at a molecular level.

- Application in Peptide Research : N-succinimidyl-[2,3-3H]propionate has been utilized to label neuromedin S (NMS) peptides. The labeling allows researchers to assess the binding affinities and functional activities of these peptides in receptor assays without altering their biological activity .

- Fluorography Detection : Proteins labeled with tritium can be detected using fluorography after electrophoresis, enabling visualization of specific protein interactions and modifications .

Limitations and Considerations

While this compound offers significant advantages in protein research, there are limitations to its use:

- Selectivity Issues : The compound tends to bind selectively to certain proteins in vivo, which could limit its effectiveness for detecting all retrogradely transported proteins .

- Stability Concerns : Although stable under dry conditions at room temperature, exposure to humidity can compromise the integrity of this compound .

Summary Table of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Protein Labeling | Covalent modification of proteins for interaction studies | Enables stable conjugation and analysis of protein functions |

| Thiolation | Introduction of thiol groups for reversible protein-protein conjugation | Successful creation of disulfide-linked conjugates |

| Retrograde Transport Studies | Tracking labeled proteins in neuronal pathways | Insights into protein migration in neuronal tissues |

| Tritium Labeling | Labeling peptides for receptor binding studies | Maintains biological activity during functional assays |

Mechanism of Action

The mechanism of action of N-succinimidyl propionate involves the formation of a highly reactive ester intermediate that readily reacts with primary amines. This reaction forms a stable amide bond, which is crucial for the conjugation of proteins and other biomolecules. The molecular targets are typically the amino groups present in proteins and peptides .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes critical distinctions between N-succinimidyl propionate and analogous NHS esters or cross-linkers:

Key Research Findings

Reactivity and Selectivity

- This compound modifies lysine residues on proteins, reducing binding affinity in cases like PsbP-PSII interaction .

- SPDP introduces sulfhydryl-reactive groups, enabling reversible conjugation via disulfide bonds. This property is critical for reducing off-target toxicity in ricin-based therapies .

- Sulfo this compound eliminates the need for quenching agents (e.g., glycine) in derivatization workflows, improving practicality in aqueous reactions .

Stability and Metabolic Resistance SPDP-derived conjugates exhibit superior in vivo stability. For example, radiobrominated antibodies using SPDP analogs retained immunoreactivity and cellular retention due to their non-native molecular structure . N-Succinimidyl astatobenzoate and iodobenzoate derivatives demonstrate high resistance to dehalogenation in bone-targeting radiopharmaceuticals, with minimal thyroid uptake .

Functional Versatility

Biological Activity

N-succinimidyl propionate (NSP) is a versatile chemical compound widely utilized in biological research, particularly for its role in protein labeling and modification. This article aims to provide a comprehensive overview of the biological activity of NSP, highlighting its applications, mechanisms, and relevant research findings.

This compound is an acylating agent characterized by its ability to form stable amide bonds with amino groups in proteins. Its molecular formula is C₇H₉NO₄, and it has a molecular weight of 171.15 g/mol. The compound is typically supplied in toluene solution and is known for its stability under standard storage conditions .

NSP functions primarily through the acylation of lysine residues in proteins. This reaction occurs under neutral pH conditions (pH 6-8), making NSP a favorable alternative to other reagents that require alkaline environments. The acylation process involves the formation of an amide bond between the carboxylic acid group of NSP and the amino group of lysine, leading to modifications that can alter protein function or facilitate detection in various assays .

1. Protein Labeling

One of the most significant applications of NSP is in the labeling of proteins for detection and analysis. For instance, tritiated forms of NSP (3H-NSP) have been employed to label histones and non-histone proteins, allowing for sensitive visualization through techniques such as fluorography. This method enhances the detection limit significantly compared to traditional staining methods .

| Application | Description |

|---|---|

| Protein Labeling | Utilized for sensitive detection of proteins via fluorography |

| Acylation Studies | Investigates the reactivity of lysine residues in various protein contexts |

| Drug Development | Serves as a linker in antibody-drug conjugates and PROTACs |

2. Drug Development

NSP has been integrated into various drug development processes, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras). These compounds utilize NSP as a linker to facilitate targeted degradation of specific proteins within cells, showcasing its potential in therapeutic applications .

Case Study 1: Protein Labeling Efficiency

In a study examining the efficiency of 3H-NSP for protein labeling, researchers found that using varying concentrations of 3H-NSP resulted in different labeling efficiencies for histones from calf thymus. The study demonstrated that higher concentrations led to increased sensitivity in detecting non-histone proteins, which are often challenging to visualize due to their low abundance .

Case Study 2: Tritiation of Neurotoxins

Another significant application involved the tritiation of alpha-bungarotoxin using NSP, which retained its biological activity post-labeling. This finding underscores NSP's utility in studying neurotoxic compounds while preserving their functional properties, thus allowing researchers to investigate their mechanisms in biological systems .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-succinimidyl propionate (NSP), and how do reaction conditions influence yield and purity?

NSP is synthesized via the reaction of propionic acid with N-hydroxysuccinimide (NHS) in the presence of carbodiimide coupling agents (e.g., EDC or DCC). Critical parameters include anhydrous conditions, stoichiometric control of reactants, and purification via recrystallization or chromatography to achieve >98% purity. Side products like NHS byproducts must be removed using desalting columns or solvent extraction .

Q. How is NSP utilized in protein crosslinking, and what experimental design considerations are necessary for optimal conjugation?

NSP reacts with primary amines (e.g., lysine residues) to form stable amide bonds. For antibody-drug conjugates (ADCs), a two-step protocol is common:

- Step 1 : Incubate the protein (e.g., daratumumab) with NSP at pH 8–9 (e.g., phosphate buffer) for 1–2 hours at 4°C.

- Step 2 : Purify the intermediate via size-exclusion chromatography to remove excess NSP. Molar ratios (NSP:protein) should be optimized to avoid over-labeling, which can impair protein function. Degree of labeling (DoL) is quantified using mass spectrometry or UV-Vis spectroscopy .

Q. What are the advantages of using NSP over other NHS esters in derivatizing amines for chromatographic analysis?

NSP’s small molecular size minimizes steric hindrance, enabling efficient labeling of low-molecular-weight amines (e.g., normetanephrine). Unlike bulkier NHS esters, NSP preserves electrochemical activity in hydroxyl-containing analytes, facilitating downstream detection via HPLC-ECD. Derivatization protocols require quenching unreacted NSP with glycine to prevent interference .

Advanced Research Questions

Q. How can researchers quantify and optimize the degree of labeling (DoL) when using NSP for antibody conjugation?

DoL is determined via:

- Mass spectrometry : Directly measures mass shifts in the light/heavy chains of antibodies (e.g., ±171 Da per NSP label) .

- Spectroscopic methods : Calculate DoL using absorbance at 280 nm (protein) and 488 nm (fluorophore, if applicable). Advanced optimization involves adjusting reaction pH (7.5–8.5) and temperature (4°C vs. room temperature) to balance labeling efficiency and protein stability .

Q. What strategies mitigate hydrolysis and stability issues of NSP in aqueous buffers during conjugation?

NSP’s NHS ester group is prone to hydrolysis. To enhance stability:

- Use freshly prepared NSP in anhydrous DMSO or DMF.

- Limit reaction time (<2 hours) and maintain low temperatures (4°C).

- Include stabilizing agents like sucrose (5–10% w/v) in buffers. Hydrolysis rates can be monitored via HPLC to determine reagent half-life .

Q. How does NSP compare to heterobifunctional crosslinkers (e.g., SPDP) in terms of conjugation efficiency and application scope?

NSP (homobifunctional) is ideal for simple amine-amine crosslinking, while SPDP (heterobifunctional) enables thiol-amine conjugation. SPDP introduces cleavable disulfide bonds, useful for reversible conjugates. NSP’s smaller size is advantageous for labeling small peptides or sterically constrained epitopes. Comparative studies show NSP achieves higher DoL in lysine-rich regions of antibodies .

Q. What analytical methods are recommended for detecting side reactions (e.g., over-labeling or hydrolysis) in NSP-based conjugates?

- Reversed-phase HPLC : Resolves unreacted NSP, hydrolyzed byproducts, and labeled proteins.

- MALDI-TOF/MS : Identifies unexpected adducts (e.g., glycine quenching byproducts).

- SDS-PAGE with Coomassie staining : Visualizes protein aggregation due to over-crosslinking .

Q. How is NSP employed in radiolabeling applications, and what precautions are necessary for handling radioactive derivatives?

Tritiated ([³H]) or carbon-14 ([¹⁴C]) NSP is used to label proteins (e.g., transferrin) for trafficking studies. Key steps:

- Conduct reactions in shielded, ventilated facilities.

- Purify labeled proteins via gel filtration to remove unincorporated radioligands.

- Validate labeling efficiency using scintillation counting .

Q. Troubleshooting and Methodological Challenges

Q. Why might NSP fail to conjugate to a target protein, and how can this be resolved?

Common causes include:

- Insufficient lysine availability : Use pH >8 to deprotonate amines.

- Reagent hydrolysis : Test NSP activity via reaction with a control amine (e.g., glycine).

- Protein aggregation : Reduce molar excess of NSP or substitute with a more soluble NHS ester (e.g., sulfo-NHS propionate) .

Q. How can researchers address batch-to-batch variability in NSP synthesis for reproducible conjugation?

Standardize synthesis protocols with:

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-2-7(11)12-8-5(9)3-4-6(8)10/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASBXERNXVFUEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952712 | |

| Record name | 1-(Propanoyloxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30364-55-7, 862415-66-5 | |

| Record name | N-(Propionyloxy)succinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30364-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Succinimidyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030364557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Propanoyloxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dioxopyrrolidin-1-yl propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 862415-66-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.